![molecular formula C22H24Cl4N2O2S2 B2382953 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 882083-17-2](/img/structure/B2382953.png)
2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a complex organic compound with the molecular formula C22H24Cl4N2O2S2 and a molecular weight of 554.389 g/mol . This compound is characterized by the presence of dichloroaniline and acetamide functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process generally includes:
Formation of 2,3-dichloroaniline: This is achieved through the chlorination of aniline.
Synthesis of 2-(2,3-dichloroanilino)-2-oxoethyl sulfanyl compound: This involves the reaction of 2,3-dichloroaniline with an appropriate oxoethyl sulfanyl reagent.
Coupling with hexyl sulfanyl group: The intermediate is then reacted with a hexyl sulfanyl compound under controlled conditions.
Final acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- 2-(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl)-N-(2,3-dichlorophenyl)acetamide
- 2-(4-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl)-N-(3,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[6-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl4N2O2S2/c23-15-7-5-9-17(21(15)25)27-19(29)13-31-11-3-1-2-4-12-32-14-20(30)28-18-10-6-8-16(24)22(18)26/h5-10H,1-4,11-14H2,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFUPYKFWJMERR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSCCCCCCSCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl4N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
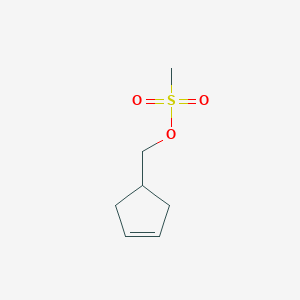
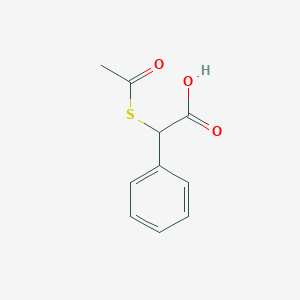
![3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B2382872.png)
![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)
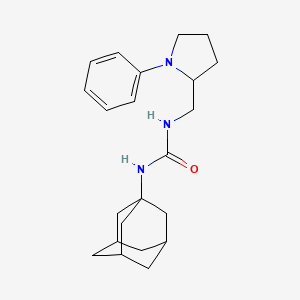
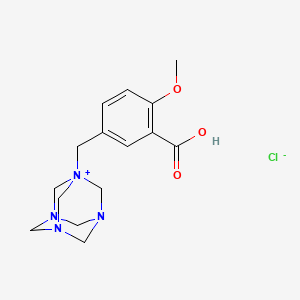
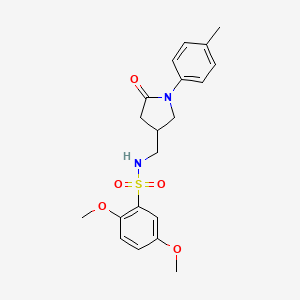
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2382885.png)
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)
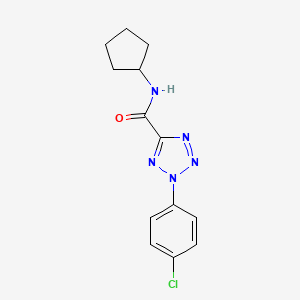
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)
![3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)
